molecular formula C21H30ClN3O5S B11131863 1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}piperidine-4-carboxamide

1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}piperidine-4-carboxamide

Cat. No.: B11131863
M. Wt: 472.0 g/mol
InChI Key: PQTRGQVEKOPALN-UHFFFAOYSA-N
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Description

1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}piperidine-4-carboxamide, also known by its chemical formula C₁₀H₁₂ClNO₂ , is a compound with intriguing properties. Its structure comprises a piperidine ring, a sulfonyl group, and a carboxamide functional group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

  • One synthetic route involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-cyclohexylglycine to form the desired compound.
  • Another approach utilizes piperidine-4-carboxylic acid as a starting material, followed by sulfonylation with the appropriate reagent.
Reaction Conditions::
  • The reactions typically occur under anhydrous conditions.
  • Solvents like dichloromethane or acetonitrile are commonly used.
  • Acidic or basic conditions may be necessary for specific steps.
Industrial Production::
  • Industrial-scale production methods involve optimization of the synthetic route for yield, purity, and cost-effectiveness.
  • Detailed process parameters are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonyl chloride moiety.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products::
  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Sulfonamides.
  • Substitution: Various derivatives with modified functional groups.

Scientific Research Applications

1-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclohexylglycyl}piperidine-4-carboxamide finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure and pharmacological properties.

    Chemical Biology: Studying enzyme inhibition, protein interactions, and cellular pathways.

    Industry: As a building block for designing novel compounds.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C21H30ClN3O5S

Molecular Weight

472.0 g/mol

IUPAC Name

1-[2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H30ClN3O5S/c1-30-19-8-7-17(13-18(19)22)31(28,29)25(16-5-3-2-4-6-16)14-20(26)24-11-9-15(10-12-24)21(23)27/h7-8,13,15-16H,2-6,9-12,14H2,1H3,(H2,23,27)

InChI Key

PQTRGQVEKOPALN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC(CC2)C(=O)N)C3CCCCC3)Cl

Origin of Product

United States

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